
Synthesis and manufacturing of Reactive Green
19

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Reactive Green 19

Cat. No.: B12382097 Get Quote

An In-depth Technical Guide to the Synthesis and Manufacturing of C.I. Reactive Green 19

For Researchers, Scientists, and Drug Development Professionals

Introduction
C.I. Reactive Green 19 is a polyazo reactive dye known for its application in the textile industry

for dyeing cellulosic fibers such as cotton and viscose.[1] Belonging to the azo class of dyes, it

forms a covalent bond with the fiber, ensuring high wash fastness.[2] The molecule is

characterized by the presence of two dichlorotriazine reactive groups, which allows for fixation

to the substrate under alkaline conditions.[1][3] Its complex structure, featuring multiple sulfonic

acid groups, imparts good water solubility, a crucial factor for dyeing processes.[1]

This technical guide provides a detailed overview of the synthesis and manufacturing process

of Reactive Green 19, including experimental protocols, quantitative data, and process

visualizations.

Physicochemical and Technical Data
Quantitative data pertaining to Reactive Green 19 is summarized below for easy reference.
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Property Value Reference(s)

C.I. Name Reactive Green 19, 205075 [1]

Molecular Formula C₄₀H₂₃Cl₂N₁₅Na₆O₁₉S₆ [1]

Molecular Weight 1418.94 g/mol [1]

CAS Registry Number 61931-49-5 [1]

Appearance Blue-green powder [1]

Solubility in Water
120 g/L at 20 °C 150 g/L at 50

°C
[1]

Application

Dyeing and printing of cotton,

viscose, and other cellulosic

fibers. Also suitable for

polyester/cotton and

polyester/viscose blended

fabrics.

[1]

Synthesis and Manufacturing Pathway
The synthesis of Reactive Green 19 is a multi-step process that involves the sequential

condensation of amines onto a cyanuric chloride core, followed by two separate diazotization

and azo coupling reactions with a central coupling component, 4-amino-5-hydroxynaphthalene-

2,7-disulfonic acid (H-acid).[1] The key to the synthesis is the temperature-dependent reactivity

of the chlorine atoms on the cyanuric chloride, which allows for controlled, sequential

nucleophilic substitution.[4][5]

The overall manufacturing process can be broken down into three main stages:

Synthesis of the Dichlorotriazinyl Amino Intermediate.

Synthesis of the Monoazo Chromophore.

Final Coupling to form the Disazo Dye.
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Experimental Protocols
The following sections provide detailed methodologies for the key stages of Reactive Green
19 synthesis.

Stage 1: Synthesis of the Dichlorotriazinyl Amino
Intermediate
This stage involves two sequential condensation reactions with cyanuric chloride.

Protocol:

First Condensation (Formation of Intermediate A):

Charge a reaction vessel with an aqueous solution of 3-Aminobenzenesulfonic acid.

Cool the solution to 0-5°C with constant stirring.

Slowly add a solution of cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) in a suitable

solvent like acetone.[6]

Maintain the pH of the reaction mixture between 4.0 and 4.5 by the simultaneous addition

of a sodium carbonate solution (e.g., 10% w/v).[7] The function of the acid-binding agent is

to neutralize the hydrogen chloride formed during the reaction.[8]

Continue stirring at 0-5°C for 3-5 hours until the reaction is complete, which can be

monitored by techniques such as TLC or HPLC.[5][7]

Second Condensation (Formation of Intermediate B):

To the vessel containing Intermediate A, add an aqueous solution of 2,5-

Diaminobenzenesulfonic acid.

Gradually raise the temperature of the reaction mixture to 45-50°C.[6]
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Maintain the pH at a neutral level (around 7.0) by adding sodium bicarbonate solution (1%

w/v).[6]

Stir the mixture for an additional 3-4 hours at this temperature to complete the second

condensation.

The resulting product, the dichlorotriazinyl amino intermediate (Intermediate B), contains a

free primary aromatic amino group from the 2,5-diaminobenzenesulfonic acid moiety,

which will be used for the subsequent diazotization.

Stage 2 & 3: Diazotization and Azo Coupling Reactions
The formation of the final dye involves two coupling reactions onto the H-acid core, one under

alkaline conditions and the other under acidic conditions. This is possible due to the different

activating effects of the amino and hydroxyl groups on H-acid at different pH values.

Protocol:

Diazotization of Intermediate B:

Prepare an aqueous solution of the Dichlorotriazinyl Amino Intermediate (Intermediate B)

from Stage 1.

Cool the solution to 0-5°C in an ice bath.

Add hydrochloric acid to the solution, followed by the dropwise addition of a cold, aqueous

solution of sodium nitrite (e.g., 20-40% w/v) while maintaining the temperature below 5°C.

[7][9] This in-situ generation of nitrous acid converts the primary amino group to a

diazonium salt (Diazonium Salt C).

Stir the mixture for approximately 1 hour. A slight excess of nitrous acid can be removed

by adding a small amount of sulfamic acid.[2]

First Coupling (Alkaline):

In a separate vessel, dissolve H-acid (4-amino-5-hydroxynaphthalene-2,7-disulfonic acid)

in water and cool to 0-5°C.
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Adjust the pH of the H-acid solution to 9-10 with the addition of sodium hydroxide or

sodium carbonate solution.[2]

Slowly add the freshly prepared cold diazonium salt solution (Diazonium Salt C) to the

alkaline H-acid solution over 30 minutes, keeping the temperature at 0-5°C.[2]

Maintain the pH between 9.5 and 10 throughout the addition.[2] This alkaline condition

directs the electrophilic attack of the diazonium salt to the position ortho to the hydroxyl

group of H-acid.

Stir for an additional hour to yield the monoazo product (Monoazo Product D).

Second Coupling (Acidic):

Prepare a second equivalent of the diazonium salt (Diazonium Salt C) as described in step

1.

Add this second batch of diazonium salt solution to the reaction mixture containing the

monoazo product (Monoazo Product D).

Adjust the pH of the mixture to 1-2 using hydrochloric acid and maintain the temperature

between 5-10°C.[10]

Under these acidic conditions, the second coupling occurs at the position ortho to the

amino group of the H-acid core.

Continue the reaction for 5-7 hours to ensure the completion of the disazo dye formation.

[7]

Purification and Isolation
After the synthesis is complete, the Reactive Green 19 dye must be isolated from the reaction

mixture and purified.

Protocol:

Salting Out: Add a significant quantity of sodium chloride (salting out) to the final reaction

mixture to decrease the solubility of the dye and induce its precipitation.[11]
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Filtration: Collect the precipitated dye by filtration.

Washing: Wash the filter cake with a brine solution to remove residual inorganic salts and

water-soluble impurities.

Drying: Dry the purified dye paste in a suitable industrial dryer.

Standardization: The final dried powder is typically blended with diluents to meet commercial

strength and quality standards.

For high-purity applications, advanced methods like membrane ultrafiltration can be employed

to effectively remove inorganic salts and low molecular weight by-products.[12]

Process Workflow and Logic
The manufacturing process follows a logical sequence of controlled chemical reactions. The

workflow is designed to manage the differing reactivity of the functional groups through careful

control of temperature and pH at each stage.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426
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